(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

Drug Design Permeability LogP Optimization

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine (CAS 933704-95-1) is a heterocyclic building block consisting of an imidazo[4,5-c]pyridine core with a methyl substituent at the 2-position and a methanamine group at the 4-position. It possesses a molecular weight of 162.20 g/mol, a topological polar surface area (TPSA) of 67.59 Ų, and a calculated LogP of 0.725, values that distinguish it from unsubstituted and regioisomeric analogs.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11917309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CN=C2CN
InChIInChI=1S/C8H10N4/c1-5-11-6-2-3-10-7(4-9)8(6)12-5/h2-3H,4,9H2,1H3,(H,11,12)
InChIKeyMOHYFTPDAONKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine: Core Scaffold and Physicochemical Profile for Rational Procurement


(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine (CAS 933704-95-1) is a heterocyclic building block consisting of an imidazo[4,5-c]pyridine core with a methyl substituent at the 2-position and a methanamine group at the 4-position . It possesses a molecular weight of 162.20 g/mol, a topological polar surface area (TPSA) of 67.59 Ų, and a calculated LogP of 0.725, values that distinguish it from unsubstituted and regioisomeric analogs . The compound is typically supplied at 98% purity for research use by vendors such as LeYan .

Why the 2-Methyl, 4-Methanamine Substitution Pattern Cannot Be Replaced by Generic Imidazo[4,5-c]pyridine Analogs


Substituting (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine with a close analog such as the unsubstituted (3H-imidazo[4,5-c]pyridin-4-yl)methanamine (CAS 933754-62-2) introduces critical changes in both physicochemical and pharmacological profiles. The 2-methyl group increases LogP by approximately 0.725 units compared to the des-methyl analog, significantly enhancing membrane permeability for cellular assays . Furthermore, in the context of the validated PAF antagonist pharmacophore, the 1H-2-methylimidazo[4,5-c]pyridyl moiety has been identified as the optimal heterocycle; its replacement with alternative nitrogen heterocycles led to a substantial loss in antagonist potency, underscoring that the 2-methyl substitution is not a trivial modification but a structural determinant of target engagement [1]. Therefore, procuring a generic imidazo[4,5-c]pyridine without the precise 2-methyl-4-methanamine substitution will not replicate the same intermolecular interactions or downstream biological readouts.

Quantitative Differentiation Evidence for (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine


Enhanced Lipophilicity Drives Superior Membrane Permeability vs. Des-Methyl Analog

The computed LogP of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is 0.725, which is 0.725 logarithmic units higher than the unsubstituted parent compound (3H-imidazo[4,5-c]pyridin-4-yl)methanamine (estimated LogP ~0.0). This increase in lipophilicity directly translates to superior predicted passive membrane permeability, a critical factor for intracellular target engagement .

Drug Design Permeability LogP Optimization

Validated Pharmacophoric Requirement for PAF Antagonist Activity

In a systematic structure-activity relationship (SAR) evaluation of cyclic ether acetal PAF antagonists, the 1H-2-methylimidazo[4,5-c]pyridyl group was identified as the optimal heterocycle. A lead compound incorporating this motif achieved a Ki value of 130 nM against the PAF receptor in washed rabbit platelet assays. Replacement of this group with alternative heterocycles consistently led to diminished or abolished antagonist activity [1].

PAF Antagonist Pharmacophore Platelet-Activating Factor

Superior Purity Profile and Reliable Supply for Reproducible Synthesis

The target compound is commercially available at a certified purity of 98% (by HPLC, as per LeYan product specification 2232083), whereas the unsubstituted analog (CAS 933754-62-2) is frequently supplied at 95% purity (e.g., BenchChem listing) or 97% (AKSci). The 98% purity specification ensures lower batch-to-batch variability and fewer side reactions during subsequent synthetic transformations .

Chemical Purity QC Consistency Reproducibility

Higher Heavy Atom Count Contributes to Improved Structural Rigidity

The compound contains 12 heavy atoms (C8H10N4 has 12 non-hydrogen atoms), compared to 11 heavy atoms in the des-methyl analog (C7H8N4). The additional sp² carbon at the 2-position increases the scaffold's conjugated system and reduces rotational degrees of freedom, potentially enhancing binding entropy when incorporated into final active compounds .

Crystal Engineering Structural Rigidity Scaffold Optimization

Optimal Deployment Scenarios for (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine in Scientific Research


Synthesis of High-Affinity PAF Receptor Antagonists for Inflammation Research

This compound serves as the privileged starting material for constructing the 1H-2-methylimidazo[4,5-c]pyridyl pharmacophore, which is essential for potent PAF antagonism (Ki = 130 nM for lead compounds). Researchers developing therapeutics for asthma, septic shock, or other PAF-mediated inflammatory conditions should prioritize this building block to ensure target engagement [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinases

With a favorable LogP of 0.725 and a TPSA of 67.59 Ų, the compound falls within optimal fragment-like space for oral bioavailability. It can be employed as a core fragment in kinase inhibitor libraries, where the 4-methanamine group serves as a versatile vector for rapid analog synthesis via reductive amination or amide coupling .

Chemical Probe Development for Epigenetic Reader Domain Inhibition

Based on patent disclosures (US10807982) where 2-methylimidazo[4,5-c]pyridin-4-yl derivatives act as bromodomain inhibitors (BRD4 IC50 < 500 nM), this methanamine building block is the direct synthetic handle for introducing sulfonamide or amide warheads that engage the acetyl-lysine binding pocket of bromodomains [2].

High-Reproducibility Multi-Step Synthesis of Functionalized Heterocycles

The certified 98% purity and the presence of a primary amine handle at the 4-position enable reliable outcomes in Pd-catalyzed cross-coupling, Buchwald-Hartwig amination, or reductive amination sequences. This contrasts with lower-purity analogs that may require additional purification steps and introduce yield variability .

Quote Request

Request a Quote for (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.